7-オキソ-β-シトステロール

概要

説明

7-ケトシトステロール: は、シトステロールの酸化によって生成される天然に存在するフィトステロールです。 桑の木(Morus alba L.)の果実など、さまざまな植物源に存在しています . 7-ケトシトステロールなどのフィトステロールは、コレステロールと構造的に類似しており、コレステロール低下作用や抗炎症作用など、健康上の潜在的な利点があることが知られています .

科学的研究の応用

Chemistry: 7-Ketositosterol is used as a precursor in the synthesis of various sterol derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, 7-Ketositosterol is studied for its effects on cell viability and apoptosis. It has been shown to inhibit apoptosis induced by certain chemotherapeutic agents, such as cisplatin, in kidney cells .

Medicine: 7-Ketositosterol has potential therapeutic applications in cancer treatment. It exhibits antiproliferative effects in breast and liver cancer cells by impacting ceramide metabolism and signaling pathways .

Industry: In the food and pharmaceutical industries, 7-Ketositosterol is explored for its cholesterol-lowering properties and potential use in functional foods and dietary supplements .

作用機序

7-ケトシトステロールは、複数の分子標的と経路を通じてその効果を発揮します。 次のような効果があることが示されています。

セラミド蓄積の刺激: がん細胞のアポトーシスにつながる.

スフィンゴシン-1-リン酸(S1P)のダウンレギュレーション: 細胞増殖を抑制する.

細胞外シグナル調節キナーゼ(ERK1/2)および核因子κB(NF-κB)経路の阻害: 細胞生存の低下とアポトーシスの増加に寄与する.

生化学分析

Biochemical Properties

7-Oxo-Beta-Sitosterol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is biosynthesized in plants via the mevalonic acid pathway . The compound competes with cholesterol for absorption due to the similarity in their structure, therefore it is used as an antihyperlipidemic agent .

Cellular Effects

7-Oxo-Beta-Sitosterol has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a therapeutic effect on cardiovascular disease, high blood pressure, and high blood sugar .

Molecular Mechanism

The molecular mechanism of action of 7-Oxo-Beta-Sitosterol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in vitro experiments have illustrated that beta-sitosterol impedes the proliferation of gastric cancer AGS cells by stimulating apoptosis and cell cycle arrest in the S phase, which may be linked to modulation of the p53 pathway .

Temporal Effects in Laboratory Settings

The effects of 7-Oxo-Beta-Sitosterol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 7-Oxo-Beta-Sitosterol vary with different dosages in animal models. For instance, beta-sitosterol was found to alleviate dextran sulfate sodium-induced colitis in mice; beta-sitosterol not only enhanced the body weight and improved the colonic morphology in the mice, it also decreased the mRNA expressions of proinflammatory cytokines in the colon in a dose-dependent manner .

Metabolic Pathways

7-Oxo-Beta-Sitosterol is involved in the mevalonic acid pathway for its biosynthesis It interacts with various enzymes or cofactors in this pathway

準備方法

合成経路と反応条件: 7-ケトシトステロールの合成は通常、シトステロールの酸化によって行われます。 一般的な方法の1つには、50°Cで酢酸(AcOH)と無水酢酸(Ac2O)の混合物中に二クロム酸カリウム(K2Cr2O7)を使用する方法があります . この方法は、簡便で効率が高く、大量の目的化合物が得られることから好まれています .

工業生産方法: 7-ケトシトステロールの工業生産では、桑の果実などの植物源から抽出・精製することがよく行われます。 このプロセスには、溶媒抽出とそれに続くクロマトグラフィー法による化合物の単離および精製が含まれます .

化学反応の分析

反応の種類: 7-ケトシトステロールは、次のようなさまざまな化学反応を起こします。

酸化: 二クロム酸カリウムなどの酸化剤を用いてシトステロールから7-ケトシトステロールへの変換.

還元: ケトン基を対応するアルコールに還元する可能性があります。

置換: ステロイド環上の官能基の置換を伴う反応。

一般的な試薬と条件:

酸化: 酢酸と無水酢酸中の二クロム酸カリウム.

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの一般的な還元剤。

置換: ハロゲン化反応などの目的の置換に応じて、さまざまな試薬。

生成される主な生成物:

還元: ケトン基の還元によって得られる対応するアルコール。

置換: 使用した試薬に応じて、さまざまな置換されたステロール。

4. 科学研究への応用

化学: 7-ケトシトステロールは、さまざまなステロイド誘導体の合成の前駆体として用いられています。 その独特の構造は、新しい化学反応の探求や新規化合物の開発を可能にします .

生物学: 生物学的研究では、7-ケトシトステロールは細胞の生存率とアポトーシスへの影響について研究されています。 シスパラチンなどの特定の化学療法剤によって誘導される腎臓細胞のアポトーシスを阻害することが示されています .

医学: 7-ケトシトステロールは、がん治療に潜在的な治療効果があります。 セラミド代謝とシグナル伝達経路に影響を与えることで、乳がん細胞や肝がん細胞で抗増殖効果を示します .

産業: 食品および製薬業界では、7-ケトシトステロールはコレステロール低下作用と機能性食品や栄養補助食品における潜在的な用途について研究されています .

類似化合物との比較

類似化合物:

7-ケトコレステロール: いくつかの細胞株では毒性が高いものの、同様の生物活性を持つ、酸化されたもう1つのステロール.

7-ケトカンペステロール: 構造的に類似しており、比較可能な抗増殖効果を示す.

β-シトステロール: 7-ケトシトステロールの親化合物であり、コレステロール低下作用で知られている.

7-ケトシトステロールの独自性: 7-ケトシトステロールは、セラミド代謝に対する特定の効果と、シスパラチン誘発性腎毒性を改善する可能性があるという点で際立っています . コレステロール低下作用と抗がん作用を組み合わせることで、さらなる研究開発にとって貴重な化合物となっています。

特性

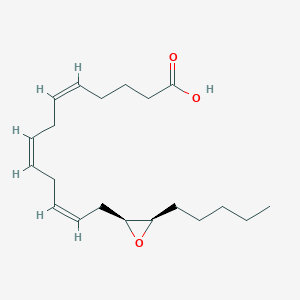

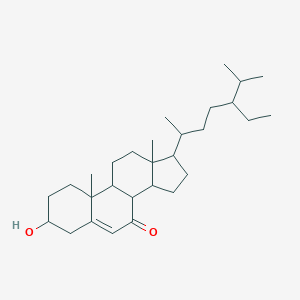

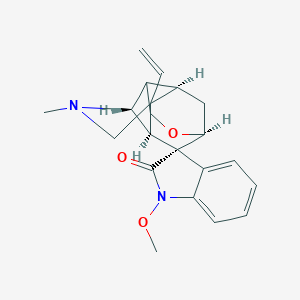

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXJOAKQGDRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2034-74-4 | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-Hydroxystigmast-5-en-7-one?

A1: Unfortunately, the provided research abstracts do not provide detailed spectroscopic data for 3-Hydroxystigmast-5-en-7-one. To obtain this information, one would need to consult full research articles or databases specializing in chemical characterization.

Q2: From what natural sources can 3-Hydroxystigmast-5-en-7-one be isolated?

A2: 3-Hydroxystigmast-5-en-7-one has been isolated from several plant sources, including:

- Dryobalanops oblongifolia stem bark []

- Spatholobus uniauritus Wei (Hematischesis cane) []

- Ficus hirta roots []

- Miscanthus x giganteus core []

- Girardinia diversifolia root []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 3-Hydroxystigmast-5-en-7-one?

A3: The provided abstracts do not delve into specific SAR studies for 3-Hydroxystigmast-5-en-7-one. Investigating the impact of structural modifications on its activity, potency, and selectivity would require further research.

Q4: What analytical methods are used to characterize and quantify 3-Hydroxystigmast-5-en-7-one?

A5: The research abstracts mention the use of various chromatographic techniques for the isolation and purification of 3-Hydroxystigmast-5-en-7-one, including silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and HPLC. [, , ] Structure elucidation is typically achieved through spectroscopic methods like NMR and MS. [, , ] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze lipophilic extracts containing the compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

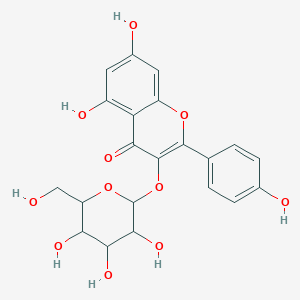

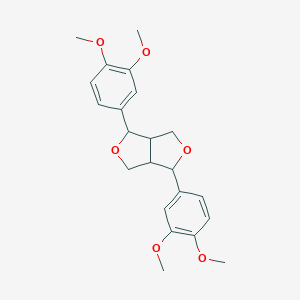

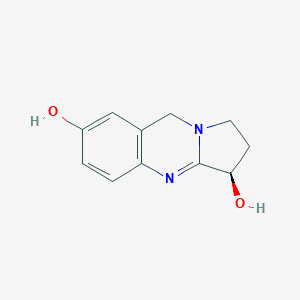

![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)